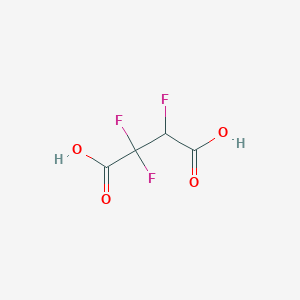
2,2,3-Trifluoro-succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,3-Trifluoro-succinic acid is an organic compound with the molecular formula C4H3F3O4 It is a derivative of butanedioic acid, where three hydrogen atoms are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-succinic acid typically involves the fluorination of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Acid-Base Reactivity and Salt Formation
Fluorination significantly lowers the pKa of carboxylic acids due to electron-withdrawing effects. For example:
The trifluoro substituents in 2,2,3-trifluoro-succinic acid likely reduce its pKa further, enhancing its ability to form salts with bases (e.g., alkali metals or amines). Such salts could serve as intermediates in coordination chemistry or catalysis.
Esterification and Amidation
Fluorinated succinic acids readily undergo esterification or amidation. For instance:
-
2-Fluorophenyl esters : Succinic acid derivatives form esters under standard conditions (e.g., coupling with fluorophenols via DCC/DMAP) .
-
Amide derivatives : Reaction with amines (e.g., benzylamine) in the presence of EDCl/HOBt yields fluorinated amides, useful in drug design.
Decarboxylation and Thermal Stability
Thermal decomposition of fluorinated succinic acids may proceed via decarboxylation at elevated temperatures. For example:
-
2,3-Dibromo-succinic acid decomposes at ~275°C to form maleic anhydride .
-
Trifluoro substituents likely lower the activation energy for decarboxylation, producing trifluorinated alkenes or CO₂.
Electrochemical Reactions
Fluorinated dicarboxylic acids participate in electrochemical carboxylation. Key findings from analogous systems include:
-
Electrochemical double carboxylation : Fluorinated alkenes react with CO₂ under cathodic reduction to form diacids .
-
Radical pathways : Fluorinated succinic acids may act as electron-deficient substrates in radical-mediated reactions (e.g., with CO₂- ⁻) .
Biological Interactions
While not directly studied, fluorinated succinic acids can inhibit mitochondrial enzymes:
-
Complex II inhibition : Analogues like 2,3-dibromo-succinic acid suppress succinate dehydrogenase (SDH), disrupting the TCA cycle .
-
Adiposity modulation : Succinic acid derivatives alter mitochondrial respiration and lipid metabolism , suggesting potential bioactivity for the trifluoro variant.
Key Research Gaps
-
Direct experimental data on this compound’s reactivity is absent in the reviewed literature.
-
Stability under acidic/basic conditions and regioselectivity in reactions require further study.
科学的研究の応用
2,2,3-Trifluoro-succinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,3-Trifluoro-succinic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
類似化合物との比較
- 2,2,2-Trifluorobutanedioic acid
- 2,3,3-Trifluorobutanedioic acid
- 2,2,3,3-Tetrafluorobutanedioic acid
Comparison: 2,2,3-Trifluoro-succinic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to its similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
664-66-4 |
|---|---|
分子式 |
C4H3F3O4 |
分子量 |
172.06 g/mol |
IUPAC名 |
2,2,3-trifluorobutanedioic acid |
InChI |
InChI=1S/C4H3F3O4/c5-1(2(8)9)4(6,7)3(10)11/h1H,(H,8,9)(H,10,11) |
InChIキー |
ONVXOMZCAAXUJR-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)(C(C(=O)O)(F)F)F |
正規SMILES |
C(C(=O)O)(C(C(=O)O)(F)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














